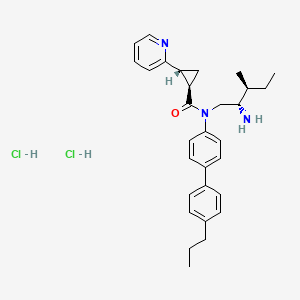

(1R,2R)-2-PCCA(hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (1R,2R)-2-PCCA(chlorhydrate) peut être réalisée par plusieurs méthodes. Une approche courante implique l'alkylation d'équivalents de glycine avec des 1,2-électrophiles, suivie d'une cyclisation intramoléculaire de dérivés d'acides aminés γ-substitués . Une autre méthode comprend la coupure oxydative de l'oléfine et l'hydrolyse subséquente du groupe ester pour obtenir du (1R,2R)-2-phényl-ACC énantiomériquement pur .

Méthodes de production industrielle

Les méthodes de production industrielle du (1R,2R)-2-PCCA(chlorhydrate) impliquent souvent l'utilisation de catalyseurs chiraux au rhodium pour réaliser une synthèse énantiosélective. Les conditions optimales pour ces réactions sont déterminées par des recherches et des expérimentations approfondies .

Analyse Des Réactions Chimiques

Types de réactions

(1R,2R)-2-PCCA(chlorhydrate) subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents produits selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir le composé en différentes amines ou alcools.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes amino sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les halogénures .

Principaux produits

Les principaux produits formés à partir de ces réactions varient selon les conditions de réaction spécifiques. Par exemple, l'oxydation peut produire différents acides carboxyliques, tandis que la réduction peut produire diverses amines .

Applications de la recherche scientifique

(1R,2R)-2-PCCA(chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans la production de colorants fluorescents et comme piégeur de radicaux libres.

Mécanisme d'action

Le mécanisme d'action du (1R,2R)-2-PCCA(chlorhydrate) implique son rôle de donneur de proton, permettant la formation de nouvelles liaisons chimiques. Il est également impliqué dans la formation de liaisons hydrogène et d'autres interactions entre les molécules.

Applications De Recherche Scientifique

Recent studies have highlighted the pharmacological profile of (1R,2R)-2-PCCA:

- Potency : It demonstrates high potency as a GPR88 agonist with an EC50 as low as 3 nM in certain assays .

- Comparative Studies : In comparative studies with other GPR88 agonists like RTI-13951-33, (1R,2R)-2-PCCA showed a slightly lower binding affinity but similar functional activity, indicating its potential as a lead compound for further development .

Neuropsychiatric Disorders

Research indicates that agonists like (1R,2R)-2-PCCA could be beneficial in treating neuropsychiatric disorders. For instance, studies involving animal models have demonstrated that GPR88 activation can influence behaviors associated with addiction and anxiety .

High-throughput Screening Applications

The compound has been validated in high-throughput screening assays designed to identify new GPR88 modulators. In these studies, (1R,2R)-2-PCCA was used to establish structure-activity relationships among various analogs, contributing to the discovery of more effective compounds .

Table 1: Potency Comparison of GPR88 Agonists

| Compound | EC50 (nM) | Binding Affinity Ki (nM) | Ki/EC50 Ratio |

|---|---|---|---|

| (1R,2R)-2-PCCA | 3 | 277 | 92.33 |

| RTI-13951-33 | 45 | 224 | 4.98 |

| 2-AMPP | 304 | 219 | 0.72 |

Table 2: Structure-Activity Relationship of (1R,2R)-2-PCCA Analogues

| Compound | R Group | pEC50 (EC50, nM) |

|---|---|---|

| (1R,2R)-2-PCCA | Propyl | 6.33 (468) |

| Analog A | Cyclohexyl | 6.10 (794) |

| Analog B | Amide | NA |

Mécanisme D'action

The mechanism of action of (1R,2R)-2-PCCA(hydrochloride) involves its role as a proton donor, allowing for the formation of new chemical bonds. It is also involved in the formation of hydrogen bonds and other interactions between molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires comprennent :

- (1R,2R)-trans-2-Aminocyclopentanol chlorhydrate

- (1R,2R)-2-(Aminométhyl)cyclobutan-1-ol chlorhydrate

- (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dichlorhydrate

Unicité

(1R,2R)-2-PCCA(chlorhydrate) est unique en raison de sa configuration chirale spécifique, ce qui le rend particulièrement utile dans la synthèse énantiosélective. Sa capacité à former des liaisons hydrogène stables et à participer à diverses réactions chimiques le distingue également des autres composés similaires.

Activité Biologique

(1R,2R)-2-PCCA(hydrochloride) is a potent agonist of the GPR88 receptor, a G protein-coupled receptor (GPCR) that has garnered interest for its potential implications in neuropsychiatric disorders. This article explores the biological activity of (1R,2R)-2-PCCA(hydrochloride), focusing on its mechanisms of action, efficacy, and relevant research findings.

- Chemical Name : (1R,2R)-N-((2S,3S)-2-Amino-3-methylpentyl)-N-(4'-propyl-[1,1'-biphenyl]-4-yl)-2-(pyridin-2-yl)cyclopropane-1-carboxamide dihydrochloride

- Molecular Formula : C30H39Cl2N3O

- Molecular Weight : 528.56 g/mol

- CAS Number : 1609563-71-4

- Appearance : Solid

- Solubility : 10 mM in DMSO

(1R,2R)-2-PCCA acts primarily through the Gαi-coupled pathway, leading to the inhibition of cAMP production. It has been shown to have an EC50 value of 3 nM in cell-free assays and 603 nM in cellular assays using HEK293 cells expressing the human GPR88 receptor . The compound binds to an allosteric site on the GPR88 receptor, which is formed by the cytoplasmic ends of transmembrane segments 5 and 6 along with the α5 helix of Gi1 .

Efficacy and Potency

The biological activity of (1R,2R)-2-PCCA has been quantified through various assays:

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of (1R,2R)-2-PCCA:

- Cryo-Electron Microscopy Study : A study utilizing cryo-EM revealed the structural basis for ligand binding and activation of GPR88 by (1R,2R)-2-PCCA. The research identified unique structural features that facilitate its interaction with the receptor, providing insights into potential therapeutic applications for neuropsychiatric disorders .

- Calcium Mobilization Assay : Research demonstrated that (1R,2R)-2-PCCA could modulate GPR88 activity effectively. It inhibited cAMP accumulation in a concentration-dependent manner, confirming its role as a selective agonist .

- Behavioral Studies in Rodents : In vivo studies showed that administration of (1R,2R)-2-PCCA at doses ranging from 0.1 to 3.2 mg/kg decreased locomotor activity in rats. This effect was particularly noted in models of methamphetamine-induced hyperactivity .

Propriétés

IUPAC Name |

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMICUFWAJDIQJ-QUDNCWCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.